molecular formula C19H12F3N3O2S B11431612 9-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

9-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11431612
M. Wt: 403.4 g/mol
InChI Key: BMMMNLKVOGILLK-UHFFFAOYSA-N
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Description

9-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl group and the carboxamide functionality. Common reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

9-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets in the body. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific biological activity being studied, but generally involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.

    Trifluoromethylated Pyrimidines: Compounds with similar core structures but different functional groups.

    Benzanilides: Aromatic compounds containing an anilide group with a carboxamide functionality.

Uniqueness

The uniqueness of 9-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H12F3N3O2S

Molecular Weight

403.4 g/mol

IUPAC Name

10-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H12F3N3O2S/c1-10-4-3-7-25-15(10)24-17-13(18(25)27)9-14(28-17)16(26)23-12-6-2-5-11(8-12)19(20,21)22/h2-9H,1H3,(H,23,26)

InChI Key

BMMMNLKVOGILLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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